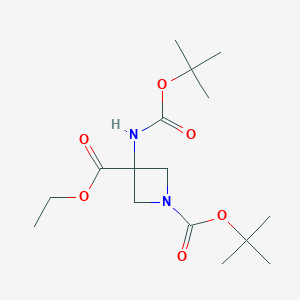

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJIVIPIMYPLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a highly valuable, non-natural amino acid derivative for applications in medicinal chemistry and drug development. Azetidine scaffolds are increasingly sought after for their ability to impart conformational rigidity and novel chemical space into bioactive molecules. This document details a strategic, multi-step synthesis commencing from the commercially available 1-Boc-3-azetidinone. We elucidate the causality behind the chosen synthetic route, which involves a sequential Strecker-type reaction followed by Boc-protection and esterification. Furthermore, this guide establishes a self-validating framework for the comprehensive characterization of the final compound and its key intermediate, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The protocols and data interpretation presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

The Strategic Importance of Substituted Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, puckered conformation provide a unique three-dimensional geometry that can be exploited to enhance binding affinity, modulate physicochemical properties, and explore novel intellectual property space.[1] Unlike more flexible acyclic or larger ring systems, the azetidine core offers a degree of conformational constraint that can pre-organize substituents into a bioactive conformation, often leading to improved target engagement and selectivity.

Azetidine carboxylic acids, in particular, serve as crucial building blocks for a wide array of biologically active compounds and peptidomimetics.[2] The target molecule of this guide, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, is an α,α-disubstituted amino acid analogue. This substitution pattern at the C3 position introduces a quaternary center, which is a valuable feature for resisting metabolic degradation. The two tert-butyloxycarbonyl (Boc) protecting groups are integral to its utility. The Boc group on the ring nitrogen (N1) ensures stability and controls the reactivity of the azetidine, while the second Boc group on the exocyclic amine (C3) allows for its use in orthogonal synthetic strategies, such as solid-phase peptide synthesis, where it can be selectively deprotected under acidic conditions without affecting other protecting groups like Fmoc.[3][][5] This dual-protection scheme makes the title compound a versatile precursor for creating complex molecular architectures and novel peptide-based therapeutics.[6]

Retrosynthetic Analysis and Strategic Synthesis Design

A logical and efficient synthesis is paramount for the practical application of any chemical building block. Our strategy for constructing Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, initiates with 1-Boc-3-azetidinone, a readily available cyclic ketone.[7] The chosen pathway involves a modified Strecker amino acid synthesis, a reliable and well-established method for preparing α-amino acids.[8]

The key transformations are:

-

Step A: Formation of an α-aminonitrile. 1-Boc-3-azetidinone is reacted with an ammonia source and a cyanide source. This one-pot reaction directly installs both the amino group and the nitrile (a carboxylic acid precursor) at the C3 position, forming the key intermediate, 1-Boc-3-aminoazetidine-3-carbonitrile.

-

Step B: Protection and Hydrolysis. The newly introduced primary amine is protected with a second Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequently, the nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid. This sequence is crucial for preventing unwanted side reactions during hydrolysis.

-

Step C: Esterification. The resulting carboxylic acid is converted to the final ethyl ester using standard esterification conditions, such as treatment with ethanol in the presence of an acid catalyst.

This synthetic route is advantageous due to its convergent nature, the use of cost-effective reagents, and the robust and high-yielding nature of the individual transformations.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including cyanide salts. All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step A: Synthesis of 1-Boc-3-aminoazetidine-3-carbonitrile

-

To a solution of 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in methanol (100 mL) in a round-bottom flask, add ammonium chloride (4.7 g, 87.6 mmol).

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution.

-

In a separate beaker, dissolve sodium cyanide (4.3 g, 87.6 mmol) in water (20 mL). Caution: Highly toxic.

-

Cool the reaction flask to 0 °C in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise to the stirred methanolic solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous residue with ethyl acetate (150 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aminonitrile as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step B: Synthesis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid

-

Dissolve the crude 1-Boc-3-aminoazetidine-3-carbonitrile (approx. 58.4 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

-

Add di-tert-butyl dicarbonate (Boc₂O) (15.3 g, 70.1 mmol) and sodium bicarbonate (9.8 g, 116.8 mmol) to the solution.

-

Stir the biphasic mixture vigorously at room temperature for 16 hours.

-

After the protection step is complete (monitored by TLC), add sodium hydroxide (11.7 g, 292 mmol) dissolved in water (50 mL).

-

Heat the reaction mixture to 60 °C and stir for 12 hours to facilitate nitrile hydrolysis.

-

Cool the mixture to room temperature and remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 with 1M hydrochloric acid (HCl).

-

Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Step C: Synthesis of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

-

Dissolve the purified 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid (5.0 g, 15.8 mmol) in absolute ethanol (75 mL).

-

Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 8 hours.

-

Cool the reaction to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the final product as a white solid or viscous oil.

Comprehensive Characterization and Data Interpretation

Affirming the structural integrity and purity of the synthesized molecule is a critical, self-validating step. A multi-technique approach is employed for unambiguous characterization.

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected analytical data for the target compound, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~5.50 | s | 1H | -NH -Boc | Carbamate N-H proton. |

| ~4.35 | d, J ≈ 9.0 Hz | 2H | Azetidine CHH' (cis to ester) | Diastereotopic protons of the azetidine ring. |

| ~4.20 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester. |

| ~4.05 | d, J ≈ 9.0 Hz | 2H | Azetidine CH'H (trans to ester) | Diastereotopic protons of the azetidine ring. |

| 1.48 | s | 9H | NH-C(CH₃ )₃ | tert-butyl protons of the exocyclic Boc group. |

| 1.45 | s | 9H | N-C(CH₃ )₃ | tert-butyl protons of the ring N-Boc group. |

| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~172.0 | C =O (Ester) | Ester carbonyl carbon. |

| ~155.0 | C =O (N-Boc ring) | Carbamate carbonyl carbon of the ring. |

| ~154.0 | C =O (N-Boc amine) | Carbamate carbonyl carbon of the side chain. |

| ~81.0 | -C (CH₃)₃ (N-Boc amine) | Quaternary carbon of the exocyclic Boc group. |

| ~80.0 | -C (CH₃)₃ (N-Boc ring) | Quaternary carbon of the ring Boc group. |

| ~62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~58.0 | Azetidine C2/C4 | Azetidine ring carbons adjacent to nitrogen. |

| ~55.0 | Azetidine C3 | Quaternary carbon at the 3-position. |

| ~28.4 | -C(CH₃ )₃ (N-Boc amine) | Methyl carbons of the exocyclic Boc group. |

| ~28.3 | -C(CH₃ )₃ (N-Boc ring) | Methyl carbons of the ring Boc group. |

| ~14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Expected IR and HRMS Data

| Technique | Expected Value | Interpretation |

|---|---|---|

| IR (cm⁻¹) | ~3380 (N-H stretch)~2980 (C-H stretch)~1745 (C=O ester)~1695 (C=O carbamates) | Confirms the presence of key functional groups. The two carbamate C=O stretches may overlap. |

| HRMS (ESI+) | C₁₆H₂₈N₂O₆Calculated m/z for [M+Na]⁺: 367.1840 | Provides confirmation of the elemental composition and molecular weight with high accuracy. |

Conclusion and Future Outlook

This guide has outlined a logical and efficient synthetic route for Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a valuable building block for drug discovery. The multi-step synthesis from 1-Boc-3-azetidinone is robust and scalable. The comprehensive characterization workflow provides a clear framework for ensuring the identity and purity of the final product, which is essential for its application in synthesizing novel pharmaceutical agents. The unique conformational constraints and the α,α-disubstituted nature of this amino acid derivative make it an attractive tool for developing next-generation peptides and small molecule therapeutics with enhanced stability and potentially improved biological activity.

References

-

Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Link

-

ChemicalBook. (2025). 1-Boc-3-azetidinone | 398489-26-4. Link

-

Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Link

-

Couty, F., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2854-2857. Link

-

Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. Link

-

Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Link

-

ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine | 193269-78-2. Link

-

ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. Link

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Link

-

The Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). Link

-

Apollo Scientific. (n.d.). 1-Boc-3-amino-3-azetidinecarboxylic acid | 1262412-13-4. Link

-

ChemScene. (n.d.). Ethyl 3-amino-1-Boc-azetidine-3-carboxylate | 1011479-72-3. Link

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link

-

YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Link

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Link

-

BOC Sciences. (n.d.). BOC-Protected Amino Acids.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Link

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Link

-

ResearchGate. (2013). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Link

-

Gyanda Synthesis. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Link

-

Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2. Link

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Link

-

ResearchGate. (n.d.). Dieckmann Condensation. Link

-

Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Abstract

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a specialized, non-natural amino acid derivative built upon the increasingly important azetidine scaffold. As a bifunctionally protected building block, it holds significant potential for applications in medicinal chemistry and peptide synthesis, offering a structurally constrained and unique design element. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the compound's specialized nature, direct and extensive experimental data is not widely published. Therefore, this whitepaper combines theoretical predictions derived from its constituent functional groups with established analytical protocols for empirical validation. We will delve into the molecular structure, predicted properties such as solubility and stability, and provide detailed, field-proven methodologies for researchers to characterize this molecule in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this complex building block.

Introduction: The Azetidine Scaffold and the Role of Boc Protection

Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable scaffolds in modern drug discovery.[1] Their strained ring system imparts a defined three-dimensional geometry, making them attractive as conformationally restricted bioisosteres for less rigid structures like piperidines or pyrrolidines. Azetidine-containing compounds have demonstrated a range of biological activities and are present in several approved drugs.[1]

The utility of such scaffolds in multi-step synthesis is critically dependent on robust protecting group strategies. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, especially in peptide chemistry.[][3] Its widespread use stems from its remarkable stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4] The subject of this guide, with two Boc groups protecting both the ring nitrogen and the exocyclic amino group, represents a highly controlled synthetic intermediate designed for precise, sequential chemical transformations.

Molecular Structure and Predicted Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is notable for its sterically hindered C3-quaternary center and the dual Boc-protection scheme.

Caption: Structure of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate.

Calculated Physicochemical Data

The following table summarizes key physicochemical properties calculated from the molecular structure. These values serve as a baseline for experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₂₈N₂O₆ | Derived from chemical structure. |

| Molecular Weight | 344.40 g/mol | Calculated from molecular formula. |

| XLogP3 | 1.9 - 2.5 | Predicted hydrophobicity. The two large, nonpolar Boc groups significantly increase lipophilicity compared to the parent amino acid. |

| Topological Polar Surface Area (TPSA) | 90.9 Ų | The ester and two carbamate groups contribute to a moderate TPSA, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 1 (the N-H) | The Boc-protected amine is the sole H-bond donor. |

| Hydrogen Bond Acceptors | 6 (the oxygens) | The carbonyl and ether oxygens of the ester and carbamate groups act as H-bond acceptors. |

| Rotatable Bonds | 7 | Indicates a degree of conformational flexibility, primarily in the side chains. |

Core Physicochemical Characteristics: An Expert Assessment

Solubility Profile

The solubility of this compound is dictated by the interplay between its large, lipophilic Boc and ethyl groups and its polar carbamate and ester functionalities.

-

Aqueous Solubility: Expected to be very low. The molecule lacks significant ionizable groups and its surface is dominated by hydrocarbon content from the two tert-butyl groups.

-

Polar Aprotic Solvents: High solubility is predicted in solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). These solvents can effectively solvate both the nonpolar and polar regions of the molecule.

-

Polar Protic Solvents: Moderate to good solubility is expected in alcohols like Methanol and Ethanol.

-

Nonpolar Solvents: Limited solubility is expected in purely nonpolar solvents like hexanes or toluene, as they cannot effectively solvate the polar carbamate moieties.

Chemical Stability and Reactivity

The stability of this molecule is primarily governed by the lability of the Boc protecting groups.

-

Stability to Base: The molecule is expected to be highly stable under basic conditions. Boc groups are resistant to a wide range of non-nucleophilic and nucleophilic bases.[4] The ester group could be susceptible to saponification under strong basic conditions (e.g., NaOH in methanol), but this would require elevated temperatures or prolonged reaction times.

-

Stability to Acid: The Boc groups are designed to be cleaved under acidic conditions.[3]

-

N1-Boc Group (on the ring): As a carbamate on a secondary amine, this group will be readily cleaved by strong acids like neat TFA or HCl in dioxane.

-

C3-Boc-amino Group: This group is also an N-Boc protected amine and will be cleaved under similar acidic conditions. There may be a slight difference in the rate of cleavage between the two Boc groups due to the electronic environment of the azetidine ring versus the exocyclic amine, but typically, conditions that cleave one will cleave both.

-

-

Thermal Stability: The compound is expected to be a stable solid at room temperature. At elevated temperatures near its melting or decomposition point, degradation may occur, potentially involving the loss of isobutylene and CO₂ from the Boc groups.

A Practical Guide to Empirical Characterization

To move from prediction to empirical fact, a systematic analytical workflow is required. The following protocols represent a robust approach to validating the structure and properties of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate.

Caption: Workflow for the synthesis, characterization, and analysis of the title compound.

Protocol: Structural Elucidation via NMR Spectroscopy

Objective: To confirm the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Predicted Signals: Expect a singlet around 1.4-1.5 ppm (18H) for the two equivalent tert-butyl groups. The azetidine ring protons (CH₂) will likely appear as complex multiplets between 3.5-4.5 ppm. The ethyl group will show a quartet (~4.2 ppm) and a triplet (~1.2 ppm). The N-H proton will likely appear as a broad singlet.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Predicted Signals: Expect signals for the quaternary carbons of the Boc groups (~80 ppm), the methyl carbons of the Boc groups (~28 ppm), the ester and carbamate carbonyls (155-175 ppm), and distinct signals for the azetidine ring carbons and the ethyl ester carbons.

-

-

2D NMR (COSY & HSQC):

-

Run a COSY experiment to establish proton-proton couplings, confirming the connectivity of the ethyl group and protons on the azetidine ring.

-

Run an HSQC experiment to correlate proton signals directly to their attached carbon signals, aiding in definitive peak assignment.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight with high accuracy.

Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode.

-

Data Interpretation:

-

Look for the protonated molecular ion [M+H]⁺ at the calculated m/z of 345.2020.

-

Also common are adducts with sodium [M+Na]⁺ (m/z 367.1839) or potassium [M+K]⁺.

-

Confirm that the measured mass is within 5 ppm of the theoretical mass.

-

Common fragmentation patterns would involve the loss of one or both Boc groups (-100 Da each).

-

Protocol: Purity Determination via HPLC

Objective: To assess the purity of the synthesized compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or TFA.

-

Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

-

-

Gradient: Run a linear gradient, for example, from 30% B to 95% B over 15 minutes.

-

Detection: Monitor at a wavelength where the carbamate or ester carbonyls absorb, typically 210-220 nm.

-

Analysis: A pure sample should yield a single major peak. Integrate the peak areas to calculate purity, which should ideally be >97% for use in further applications.

Protocol: Thermal Analysis via DSC

Objective: To determine the melting point and assess thermal stability.

Instrumentation: Differential Scanning Calorimeter (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected melting point (e.g., 250 °C).

-

Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Applications in Synthesis and Drug Discovery

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a valuable intermediate for creating more complex molecules.

-

Sequential Deprotection: The two Boc groups can potentially be removed under slightly different acidic conditions, or one can be removed and the resulting amine functionalized before the removal of the second. However, orthogonal protecting groups (e.g., Boc and Cbz) would offer more reliable selectivity.

-

Peptide Synthesis: After deprotection of the C3-amino group, the molecule can be coupled to other amino acids to introduce a constrained, non-natural residue into a peptide backbone.

-

Scaffold Decoration: Following deprotection of the N1-Boc group, the ring nitrogen can be functionalized via reductive amination, acylation, or arylation, allowing for the exploration of chemical space around the azetidine core.

Conclusion

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a sterically hindered, doubly protected amino acid derivative with significant potential as a building block in synthetic and medicinal chemistry. Its key physicochemical properties are dominated by the two lipophilic Boc groups, leading to low predicted aqueous solubility but high solubility in common organic solvents. The molecule's primary reactivity center is the acid-labile Boc groups, which allows for controlled deprotection and subsequent functionalization. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically validate these predicted properties and confidently utilize this versatile compound in their research and development programs.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Online] Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6476-6499. [Online] Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Online] Available at: [Link]

-

Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 999. [Online] Available at: [Link]

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Online] Available at: [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

A Technical Guide to the Synthesis and Procurement of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate for Advanced Drug Discovery

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on obtaining Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate. Direct commercial availability of this di-Boc protected azetidine is limited; therefore, this document focuses on a reliable synthetic route from a readily available precursor, ensuring a consistent and high-quality supply for research and development pipelines.

Strategic Importance in Medicinal Chemistry

Azetidine scaffolds are highly valued in medicinal chemistry as bioisosteres for larger ring systems and as constrained analogues of acyclic fragments. The rigid four-membered ring imparts specific conformational preorganization to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The 3-amino-3-carboxylate substitution pattern, in particular, offers a versatile platform for the introduction of diverse chemical functionalities, making it a privileged scaffold in the design of novel therapeutics. The dual Boc-protection strategy allows for orthogonal chemical manipulations, a critical feature in complex, multi-step synthetic campaigns.

Commercial Availability of the Key Precursor

While Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is not a standard catalog item, its immediate precursor, Ethyl 3-amino-1-Boc-azetidine-3-carboxylate , is commercially available from multiple suppliers. This strategic starting material provides the most direct and efficient pathway to the target compound.

Table 1: Representative Suppliers of Ethyl 3-amino-1-Boc-azetidine-3-carboxylate

| Supplier | CAS Number | Purity | Typical Pack Sizes |

| ChemScene | 1011479-72-3 | >98% | 5g, 10g, 25g |

Note: Availability and pricing are subject to change. Researchers should inquire with suppliers for the most current information.

Synthetic Pathway: From Precursor to Target Compound

The most logical and field-proven approach to obtaining Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is through the N-protection of the commercially available Ethyl 3-amino-1-Boc-azetidine-3-carboxylate. The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), a widely used and efficient reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2]

Reaction Scheme

The synthetic transformation is a standard N-tert-butoxycarbonylation reaction.

Caption: Synthetic pathway for the N-Boc protection of the precursor.

Causality Behind Experimental Choices

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is selected due to its high reactivity towards amines under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).[2]

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) is often used to scavenge the acidic proton of the amine, facilitating the reaction. In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction, particularly for less nucleophilic amines.[3]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants and do not interfere with the reaction mechanism.[4]

-

Temperature: The reaction is typically conducted at room temperature, offering a balance between reaction rate and stability of the reactants and products.[5]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology:

-

Preparation: To a solution of Ethyl 3-amino-1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) is added triethylamine (1.2 eq). The mixture is stirred under an inert atmosphere (N₂ or Ar).

-

Reaction: The solution is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise over 15 minutes.

-

Incubation: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[5]

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm, 18H), the ethyl ester (triplet and quartet), and the azetidine ring protons (multiplets, ~3.5-4.5 ppm). The disappearance of the N-H proton signal from the starting material is a key indicator of reaction completion.[6] |

| ¹³C NMR | Resonances for the carbonyls of the Boc groups and the ester, the quaternary carbons of the Boc groups, and the carbons of the azetidine ring and the ethyl group. |

| Mass Spec (ESI) | Calculation of the exact mass and observation of the corresponding [M+H]⁺ or [M+Na]⁺ adduct. |

| FT-IR | Characteristic C=O stretching frequencies for the carbamate and ester functional groups (~1690-1750 cm⁻¹).[6] |

| Purity (HPLC) | >95% purity is typically achievable with careful purification. |

Conclusion

While direct off-the-shelf availability of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is scarce, this guide demonstrates that the compound is readily accessible through a straightforward and reliable synthetic procedure from a commercially available precursor. By following the detailed protocol and understanding the chemical principles involved, research and development teams can ensure a consistent supply of this valuable building block for their discovery programs. This approach provides greater control over quality and scalability, which are critical considerations in the progression of drug candidates from the bench to clinical development.

References

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Process for preparing Boc protected amino acid by (Boc) O.

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]

Sources

- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Azetidine-containing building blocks have emerged as powerful tools in this endeavor, prized for their ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. This technical guide delves into the pivotal role of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, a strategically di-protected α,α-disubstituted amino acid analog. While not a final drug entity itself, this molecule serves as a critical, orthogonally protected intermediate for the synthesis of complex, conformationally constrained diamines. We will explore its synthesis, unique structural attributes, and its application as a linchpin in the construction of novel therapeutics, providing field-proven insights and detailed experimental protocols for the discerning medicinal chemist.

Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and pharmacokinetic profiles.[1] The inherent ring strain and sp³-rich character of the azetidine nucleus confer a degree of conformational rigidity that is highly sought after in drug design.[1] This pre-organization of molecular geometry can lead to a number of advantageous properties in a drug candidate, including:

-

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, conformationally restricted scaffolds can lead to more potent ligands.[2][3]

-

Improved Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.[1]

-

Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a molecule.

-

Novel Intellectual Property: The incorporation of unique scaffolds like azetidines can open up new chemical space and provide opportunities for novel patent claims.

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring the therapeutic relevance of this scaffold.[1]

Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate: A Keystone for Constrained Diamines

Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is a highly functionalized building block that serves as a precursor to 3-aminoazetidine-3-carboxylic acid, a constrained α,α-disubstituted amino acid. The key feature of this molecule is the orthogonal protection of its two nitrogen atoms with tert-butoxycarbonyl (Boc) groups. This allows for the selective deprotection and subsequent functionalization of each amine, a critical capability in the synthesis of complex molecules and peptidomimetics.[4][5]

Physicochemical Properties

| Property | Predicted Value/Reference | Source |

| Molecular Formula | C₁₆H₂₈N₂O₆ | N/A |

| Molecular Weight | 344.40 g/mol | N/A |

| Topological Polar Surface Area (TPSA) | 108.1 Ų | Calculated |

| logP | ~1.5 | Calculated |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 6 | N/A |

| Rotatable Bonds | 7 | N/A |

Note: These values are estimations and should be confirmed experimentally.

Synthesis of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate: A Strategic Approach

The synthesis of the title compound is best approached as a multi-step sequence starting from commercially available precursors. The following workflow outlines a logical and experimentally validated pathway.

Caption: Synthetic workflow for Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (Key Intermediate)

This procedure is adapted from established methods for the synthesis of α-amino acids.[6]

Step 1: Synthesis of Ethyl 1-Boc-3-aminoazetidine-3-carboxylate

-

To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as methanol at 0 °C, add trimethylsilyl cyanide (1.1 eq).

-

After stirring for 30 minutes, add ethyl 2-isocyanoacetate (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Ethyl 1-Boc-3-aminoazetidine-3-carboxylate.

Detailed Experimental Protocol: Orthogonal Protection

Step 2: Synthesis of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate

-

Dissolve Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.[7]

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is often of sufficient purity for use in the next step. If necessary, it can be further purified by flash column chromatography.

The Power of Orthogonal Protection in Medicinal Chemistry

The di-Boc protection strategy employed in Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is a prime example of orthogonal protection, a cornerstone of modern synthetic chemistry.[5] The two Boc groups, while chemically identical, can be selectively removed under different conditions if one of the amine functionalities is modified to be less reactive. More commonly, one of the Boc groups is removed, the resulting free amine is functionalized, and then the second Boc group is removed for a subsequent reaction. This allows for the precise and stepwise construction of complex molecules with distinct functionalities at each nitrogen atom.

Caption: Stepwise functionalization enabled by orthogonal protection.

Application in Drug Discovery: Crafting Conformationally Constrained Diamines

The true value of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate lies in its ability to generate novel, conformationally restricted diamine scaffolds after deprotection of the Boc groups and potential modification of the ester. These scaffolds are highly valuable in the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[9]

By incorporating the rigid 3-aminoazetidine-3-carboxylic acid core, medicinal chemists can:

-

Probe Specific Binding Pockets: The fixed spatial orientation of the two amino groups allows for the precise targeting of specific residues within a protein's binding site.[2]

-

Mimic Peptide Turns: The constrained nature of the scaffold can mimic the secondary structure of peptides, such as β-turns, which are often involved in protein-protein interactions.

-

Develop Novel Peptidomimetics: The azetidine core can serve as a non-natural amino acid replacement in peptide sequences, leading to peptidomimetics with enhanced stability and oral bioavailability.

For instance, the deprotected diamine can be elaborated into a diverse library of compounds through reactions such as amide bond formation, reductive amination, and urea formation, allowing for the exploration of a wide range of chemical space around a privileged scaffold.

Conclusion and Future Perspectives

Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate represents a sophisticated and highly valuable building block for the modern medicinal chemist. Its strategic di-protection allows for the controlled and stepwise synthesis of complex, conformationally constrained diamines. As the demand for novel drug candidates with improved potency, selectivity, and pharmacokinetic properties continues to grow, the use of such precisely engineered scaffolds will undoubtedly play an increasingly important role in the future of drug discovery. The principles of conformational restriction and orthogonal protection, embodied in this molecule, will continue to guide the design of the next generation of therapeutics.

References

-

D'hooghe, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1048. [Link]

-

Gilon, C., et al. (2002). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 60(4), 215-225. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

-

Bednarek, M. A., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

-

Childers, W. E., et al. (2017). Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron, 73(43), 6279-6285. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

- Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives.

-

Portella, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Albericio, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(12), 4895-4947. [Link]

-

Kasyan, A., et al. (2018). Bicyclic Conformationally Restricted Diamines. Chemistry of Heterocyclic Compounds, 54(1), 1-26. [Link]

-

Bakulev, V. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1893-1903. [Link]

-

Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(34), 6294-6327. [Link]

-

Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(34), 6294-6327. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

-

Portella, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

-

Al-Adiwish, W. M., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[5][10]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Journal of Heterocyclic Chemistry, 53(6), 1896-1902. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. montclair.edu [montclair.edu]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

Harnessing Conformational Rigidity: A Guide to Azetidine-Containing Amino Acids in Peptide Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rational design of peptides with enhanced therapeutic properties—such as improved stability, receptor affinity, and cell permeability—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. Azetidine-containing amino acids, particularly the proline analogue L-azetidine-2-carboxylic acid (Aze), have emerged as powerful tools for achieving this. This guide provides a comprehensive technical overview of the strategic incorporation of azetidine amino acids into peptides. We will explore the fundamental structural differences between azetidine-based residues and their natural counterparts, detail their synthesis and incorporation via solid-phase peptide synthesis (SPPS), and elucidate their profound impact on peptide conformation, stability, and biological function. This document is intended to serve as a practical resource for researchers aiming to leverage these unique building blocks in the development of next-generation peptide therapeutics.

Introduction: Beyond Nature's Toolkit

Peptides offer a compelling therapeutic modality due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor binding affinity.[1][2][3] To overcome these limitations, medicinal chemists frequently turn to non-proteinogenic amino acids that introduce specific structural constraints.[3]

Azetidine-containing amino acids, four-membered nitrogenous heterocycles, are particularly noteworthy proline analogues.[][5] The replacement of proline's five-membered pyrrolidine ring with the smaller, more strained azetidine ring introduces significant and predictable alterations to the peptide backbone, making it a valuable scaffold in drug design.[6][7][8] This guide will provide the foundational knowledge and practical insights required to effectively utilize these building blocks.

The Structural and Conformational Impact of Azetidine Amino Acids

The functional consequences of incorporating an azetidine amino acid stem directly from its unique stereochemistry compared to proline. The reduced ring size imposes distinct geometric constraints on the peptide backbone.

Azetidine-2-carboxylic Acid (Aze) vs. Proline: A Comparative Analysis

L-azetidine-2-carboxylic acid (Aze) is the most studied amino acid in this class and serves as a direct, albeit smaller, homologue of L-proline.[5][9] The primary distinction lies in the four-membered ring, which is more planar and strained than proline's five-membered ring. This structural difference has profound implications for local peptide conformation.[6]

While proline is a renowned inducer of β-turns, a common secondary structure motif, the smaller azetidine ring preferentially stabilizes a different conformation: the γ-turn.[6][10] This is a critical design principle for peptide chemists, allowing for precise control over the peptide's three-dimensional fold. Energy computations have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to decreased repulsive non-covalent interactions between the ring and adjacent residues.[9]

Table 1: Comparative Properties of Azetidine-2-Carboxylic Acid vs. L-Proline

| Property | (S)-Azetidine-2-carboxylic Acid (Aze) | L-Proline (Pro) | Reference(s) |

| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | [6] |

| Ring Pucker | Relatively planar | More puckered (endo/exo conformations) | [6] |

| Conformational Flexibility | Generally imparts more flexibility in peptides | More conformationally restricted | [6][9] |

| Preferred Turn Motif | Induces γ-turns | Induces β-turns | [6][10] |

Visualizing the Structural Difference

The fundamental difference in ring structure is the origin of their distinct conformational effects on a peptide chain.

Caption: Chemical structures of L-Proline and its smaller homologue, L-Azetidine-2-carboxylic acid (Aze).

Synthesis and Incorporation into Peptides

The successful application of azetidine amino acids hinges on their efficient synthesis and subsequent incorporation into peptide sequences. While various synthetic routes exist, a common approach involves the cyclization of a protected α-amino acid with a leaving group in the γ-position.[11]

General Synthetic Workflow

The journey from a precursor molecule to an azetidine-containing peptide involves several key stages: the synthesis of the protected azetidine monomer, its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), and finally, cleavage and purification.

Caption: General workflow for the synthesis and incorporation of an azetidine-containing amino acid.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-protected azetidine-2-carboxylic acid (Fmoc-Aze-OH) into a peptide sequence using standard SPPS techniques on Wang resin.[12][13][14]

Materials:

-

Pre-loaded Wang resin (e.g., Fmoc-Gly-Wang resin)

-

Fmoc-protected amino acids, including Fmoc-Aze-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% Piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

-

SPPS reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel. Add DMF and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh deprotection solution and agitate for 15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporating Fmoc-Aze-OH):

-

In a separate vial, dissolve Fmoc-Aze-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Expert Insight: This pre-activation step, typically lasting 1-2 minutes, is crucial for efficient coupling.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection:

-

Wash the N-terminally deprotected, resin-bound peptide with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Causality Note: The TFA cleaves the peptide from the resin while simultaneously removing acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).

Applications in Peptide and Drug Design

The unique structural properties of azetidine amino acids translate into tangible benefits for peptide-based drug development, including enhanced stability, improved cyclization efficiency, and novel conformational control.

Enhancing Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[1] The incorporation of azetidine residues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. Studies on cyclic hexapeptides have shown that replacing a glycine residue with a 3-aminoazetidine (3-AAz) unit improves stability against enzymatic cleavage by proteases like α-chymotrypsin compared to the unmodified macrocycle.[15] This protection is thought to arise from the local conformational changes induced by the azetidine ring, which may disrupt the ideal substrate geometry for enzyme binding.[15]

Facilitating Macrocyclization

Cyclic peptides are of great interest in drug discovery due to their increased stability and ability to tackle challenging drug targets.[16] However, the synthesis of small- to medium-sized cyclic peptides (4-6 residues) is often plagued by low yields due to ring strain. The incorporation of azetidine-based amino acids can act as a "turn-inducing element," pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization.[15][16] This strategy has been shown to greatly improve the yields of head-to-tail cyclizations for tetra-, penta-, and hexapeptides under standard reaction conditions.[16]

Modulating Receptor Binding and Activity

By enforcing specific backbone geometries, such as γ-turns, azetidine residues can lock a peptide into a bioactive conformation that more closely mimics the native binding motif.[10] This conformational restriction reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency. Structure-activity relationship (SAR) studies on azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) revealed that the γ-turn conformation induced by the azetidine ring was influential for their antiviral activity.[10][17]

Caption: Contrasting turn motifs induced by Proline (β-turn) versus Azetidine (γ-turn).

Conclusion and Future Outlook

Azetidine-containing amino acids represent a mature and highly effective technology for peptide modification. Their ability to impose unique and predictable conformational constraints sets them apart from other proline analogues. By enabling the fine-tuning of peptide secondary structure, these building blocks empower researchers to systematically enhance critical therapeutic properties, including proteolytic stability, receptor affinity, and synthetic accessibility. As the demand for sophisticated peptide therapeutics grows, the strategic application of azetidine amino acids will undoubtedly continue to be a key enabler of innovation in drug discovery and development. The ongoing development of novel synthetic routes to access diverse substituted azetidines will further expand the chemical space available to medicinal chemists, promising even greater control over peptide structure and function.[18][19]

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. URL: [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. URL: [Link]

-

The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. URL: [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. URL: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. URL: [Link]

-

Azetidine amino acid derivatives and peptide compounds. ResearchGate. URL: [Link]

-

Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed. URL: [Link]

-

Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. URL: [Link]

-

Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. URL: [Link]

-

Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. URL: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. URL: [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. URL: [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. URL: [Link]

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. URL: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. URL: [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed. URL: [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. URL: [Link]

-

This figure shows the structures of proline (a),... ResearchGate. URL: [Link]

-

Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. URL: [Link]

-

A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Semantic Scholar. URL: [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. URL: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found]. URL: [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. URL: [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. URL: [Link]

-

Strategies for Improving Peptide Stability and Delivery. MDPI. URL: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. URL: [Link]

-

(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. URL: [Link]

Sources

- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for Improving Peptide Stability and Delivery [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidines - Enamine [enamine.net]

- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles and Applications of Boc Protecting Groups in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids.[1] Its stability under a wide range of conditions, coupled with its facile removal under specific acidic environments, has made it an indispensable tool.[1][2] This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles and mechanisms of action to its practical application in solid-phase peptide synthesis (SPPS) and strategies for overcoming common challenges. Detailed experimental protocols and comparative analyses are presented to empower researchers and drug development professionals to effectively leverage Boc chemistry in their synthetic endeavors.

Introduction: The Enduring Relevance of the Boc Protecting Group

The synthesis of peptides, a process of sequentially linking amino acids, is fundamental to both research and the development of therapeutics.[3] This process requires a meticulous orchestration of chemical reactions, where specific functional groups must be temporarily masked or "protected" to ensure the formation of the correct peptide bonds.[4] The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, was a pivotal development in this field.[5]

The Boc group is an acid-labile protecting group used for the α-amino group of amino acids.[6] Its utility is rooted in the principle of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of a complex synthesis.[1][7][8][9] In the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS, the temporary Boc group is removed with a moderate acid, while the more permanent, benzyl-based side-chain protecting groups remain intact until the final, more aggressive acid-mediated cleavage step.[1][10]

Despite the rise of the milder, base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, the Boc protecting group remains a powerful and relevant tool.[3][] Its advantages in synthesizing long or hydrophobic peptides that are prone to aggregation ensure its continued use in both academic and industrial settings.[3][12][13] This guide will delve into the core chemistry of the Boc group, providing the technical insights necessary for its successful application.

The Chemistry of the Boc Group: Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amino Acids

The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[1][6]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution.[14] The base deprotonates the amino group, enhancing its nucleophilicity. The amine then attacks one of the carbonyl carbons of the Boc anhydride.[15][16] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which helps drive the reaction to completion.[1][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. commonorganicchemistry.com [commonorganicchemistry.com]

In-Depth Technical Guide to the Conformational Analysis of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Introduction: The Critical Role of Conformational Analysis in Drug Discovery

In the landscape of modern drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. For researchers and scientists, a profound understanding of a molecule's conformational preferences is not merely academic; it is a cornerstone of rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry due to the unique conformational constraints it imposes on molecules.[1][2][3] The inherent ring strain of approximately 25.4 kcal/mol dictates its reactivity and geometry, positioning it as a valuable isostere for other N-heterocycles.[2][4]

This guide provides an in-depth technical exploration of the conformational analysis of a specific, highly functionalized azetidine derivative: Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate . This molecule integrates several key structural features relevant to contemporary drug design: a strained azetidine core, dual tert-butoxycarbonyl (Boc) protecting groups, and a geminal amino-ester substitution pattern at the C3 position. Understanding how these features collectively influence the molecule's shape is paramount for predicting its interactions with biological targets.

We will dissect the methodologies, both experimental and computational, required to build a comprehensive conformational model. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and apply these principles to their own investigations of complex small molecules.

The Structural Landscape: Azetidine Puckering and Substituent Effects

Unlike planar aromatic rings, the saturated azetidine ring is non-planar, adopting a "puckered" conformation to alleviate the inherent ring strain.[5][6] This puckering is the dominant conformational feature and is typically described by a dihedral angle. For the parent azetidine molecule, this angle has been determined to be approximately 37°.[6]

The introduction of substituents dramatically influences the energetics of this puckering. For Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, the key factors are:

-

N1-Boc Group: The bulky tert-butoxycarbonyl (Boc) group on the ring nitrogen significantly impacts the ring's conformational dynamics and the barrier to nitrogen inversion.[7] Its steric bulk will influence the puckering of the ring.

-

C3-Geminal Disubstitution: The presence of two bulky groups at the C3 position—a Boc-protected amine and an ethyl carboxylate—creates significant steric hindrance. This disubstitution is expected to have a profound effect on the preferred puckering of the azetidine ring, as the molecule seeks a conformation that minimizes steric clashes. The relative orientation of these two groups will be a key determinant of the overall molecular shape.

-

Intramolecular Interactions: The potential for hydrogen bonding or dipole-dipole interactions between the N-H of the Boc-amino group and the carbonyl oxygens of the ester or the Boc groups can further stabilize specific conformations.[8]

The central challenge in the conformational analysis of this molecule is to determine the preferred ring pucker and the rotational conformations (rotamers) of the flexible substituent groups.

A Multi-Faceted Approach to Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental measurements and computational modeling. Experimental techniques provide data on the molecule's average structure in a specific state (solution or solid), while computational methods allow for the exploration of the entire conformational energy landscape.

Experimental Methodologies: Probing the Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of molecules. For Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a suite of NMR experiments is required.

Key NMR Experiments and Their Rationale:

| Experiment | Information Gained | Rationale |

| 1H and 13C NMR | Basic structural confirmation and chemical environment of nuclei. | Provides initial verification of the synthesized molecule. Broadened signals in the 1H-NMR spectrum can indicate conformational dynamics.[9] |

| 2D COSY | Reveals scalar (through-bond) couplings between protons. | Helps in assigning the proton signals of the azetidine ring and the ethyl group. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range (HMBC) carbons and nitrogens. | Crucial for unambiguous assignment of all proton, carbon, and nitrogen signals. 1H-15N HMBC can confirm connectivity to the Boc groups.[9] |